molecular formula C6H5BrN2O2S B8307274 4-Bromoacetylthiazole-2-carboxamide

4-Bromoacetylthiazole-2-carboxamide

Cat. No.: B8307274
M. Wt: 249.09 g/mol
InChI Key: FFBBGRRWGWPOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromoacetylthiazole-2-carboxamide is a useful research compound. Its molecular formula is C6H5BrN2O2S and its molecular weight is 249.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5BrN2O2S

Molecular Weight

249.09 g/mol

IUPAC Name

4-(2-bromoacetyl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C6H5BrN2O2S/c7-1-4(10)3-2-12-6(9-3)5(8)11/h2H,1H2,(H2,8,11)

InChI Key

FFBBGRRWGWPOJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(=O)N)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (1.3 g) was added slowly to a suspension of 4-acetylthiazole-2-carboxamide (1.3 g) in methanol (50 ml). The mixture was stirred for 3.5 hours at room temperature. The solvent was removed under reduced pressure to give 4-bromoacetylthiazole-2-carboxamide. The above residue and diaminomethylenethiourea (900 mg) were suspended in ethanol (50 ml) and the mixture was refluxed for 24 hours. The resulting precipitate was collected by filtration and suspended in water (50 ml). The mixture was alkalized to pH 11 with a saturated aqueous potassium carbonate solution. The resulting precipitate was collected by filtration. Recrystallization from methanol afforded 4-[2-(diaminomethyleneamino)thiazol-4-yl]thiazole-2-carboxamide (1.05 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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